2-(Methylthio)aniline

Catalog No.
S566285
CAS No.
2987-53-3
M.F
C7H9NS
M. Wt
139.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylthio)aniline

CAS Number

2987-53-3

Product Name

2-(Methylthio)aniline

IUPAC Name

2-methylsulfanylaniline

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

InChI

InChI=1S/C7H9NS/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3

InChI Key

WBRPQQSADOCKCH-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1N

Synonyms

2-(Methylthio)aniline

Canonical SMILES

CSC1=CC=CC=C1N

Synthesis and Characterization:

2-(Methylthio)aniline, also known as o-toluidinethiol, is a versatile organic molecule with applications in various scientific research fields. Its synthesis involves the reaction of o-toluidine with sulfur, often using elemental sulfur or sulfur-transfer reagents. Researchers have employed various techniques, including microwave irradiation and solvent-free methods, to optimize the synthesis and improve efficiency [, ].

Applications in Organic Chemistry:

-(Methylthio)aniline serves as a valuable building block for the synthesis of diverse organic compounds. Its reactive amine and thioether functionalities enable its participation in various reactions, including:

  • Nucleophilic substitution: The amine group readily reacts with various electrophiles, allowing the introduction of diverse functional groups.
  • C-C bond formation: The molecule can undergo coupling reactions with other organic fragments to form complex structures.
  • Oxidation: The thioether group can be oxidized to form sulfoxide and sulfone derivatives, which possess unique properties.

Applications in Medicinal Chemistry:

The presence of both the amine and thioether groups makes 2-(Methylthio)aniline an attractive candidate for exploring potential biological activities. Researchers have investigated its potential in:

  • Drug discovery: The molecule has been incorporated into the development of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders [, ].
  • Bioisosterism studies: By replacing specific functional groups in known bioactive molecules with 2-(Methylthio)aniline, researchers can probe the structure-activity relationship and potentially discover new leads with improved properties [].

Material Science Applications:

The unique properties of 2-(Methylthio)aniline have also sparked interest in its potential applications in material science:

  • Organic electronics: Researchers have explored its use in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its ability to form p-doped materials [, ].
  • Functional polymers: The molecule can be incorporated into polymer chains to introduce specific functionalities, potentially leading to the development of new materials with tailored properties.

2-(Methylthio)aniline, also known as 2-aminothioanisol or 2-(methylmercapto)aniline, is an organic compound with the chemical formula C₇H₉NS. It features an aniline structure with a methylthio group (-S-CH₃) attached to the second carbon of the aromatic ring. This compound is characterized by its distinct thiol group, which imparts unique chemical reactivity and biological properties. It is primarily synthesized through the reaction of o-aminothiophenol with methyl iodide, resulting in a bidentate ligand capable of coordinating with various metal centers in catalysis .

, particularly in coordination chemistry and catalysis:

  • Suzuki-Miyaura Coupling: It forms stable complexes with palladium(II), enabling it to act as an efficient catalyst in Suzuki-Miyaura cross-coupling reactions. The palladium complex demonstrates high activity, achieving turnover numbers (TON) of up to 93,000 under mild conditions .
  • C–H Activation: This compound can direct C–H oxidative alkenylation reactions when coordinated with rhodium(I), leading to the formation of isoindolone derivatives under aerobic conditions .
  • Metallation Reactions: 2-(Methylthio)aniline can undergo metallation, where it acts as a ligand for palladium and other transition metals, facilitating various organic transformations .

The synthesis of 2-(Methylthio)aniline can be accomplished through several methods:

  • Direct Methylation: The most common method involves the methylation of o-aminothiophenol using methyl iodide in the presence of a base, yielding 2-(Methylthio)aniline .
  • Metal-Catalyzed Reactions: It can also be synthesized via palladium-catalyzed reactions involving thiophenol derivatives.
  • Alternative Routes: Other synthetic routes may involve the use of different alkylating agents or variations in reaction conditions to optimize yield and purity.

2-(Methylthio)aniline finds applications across various fields:

  • Catalysis: It serves as a ligand in palladium complexes for catalyzing cross-coupling reactions in organic synthesis, particularly in environmentally friendly aqueous media .
  • Material Science: Its derivatives may be used in the development of new materials, including polymers and coatings due to their unique chemical properties.
  • Pharmaceuticals: Potential applications in drug development are being investigated due to its structural similarity to biologically active compounds.

Interaction studies involving 2-(Methylthio)aniline primarily focus on its coordination behavior with transition metals. The formation of stable metal-ligand complexes enhances catalytic activity in various reactions, such as C–C coupling and C–H activation processes. Detailed studies on its interactions with different metal ions reveal insights into its potential as a versatile ligand in coordination chemistry .

Several compounds share structural similarities with 2-(Methylthio)aniline. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey FeaturesUnique Properties
2-AminothiophenolThiophenol derivativeContains an amino group adjacent to a thiolExhibits strong nucleophilicity
3-(Methylthio)anilineIsomerMethylthio group at the meta positionDifferent reactivity patterns
AnilineSimple amineBasic amine structureLacks thiol functionality
ThiophenolAromatic thiolSimple aromatic ring with a thiol groupUseful in nucleophilic substitution

Each of these compounds exhibits distinct reactivity and properties based on their functional groups and positions within the aromatic system, making 2-(Methylthio)aniline unique due to its specific bidentate coordination capabilities and application potential in catalysis.

XLogP3

1.8

Boiling Point

234.0 °C

LogP

1.2 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (85.42%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (10.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (14.58%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (20.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.42%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (10.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2987-53-3

Wikipedia

2-(Methylthio)aniline

Dates

Last modified: 08-15-2023

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